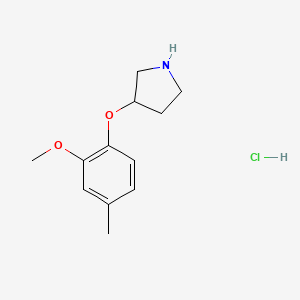
Sodium (N-(Boc)-2-indolyl)dimethylsilanolate
Overview
Description
Sodium (N-(Boc)-2-indolyl)dimethylsilanolate is a compound that features a tert-butyloxycarbonyl (Boc) protected indole moiety attached to a dimethylsilanolate group. The Boc group is commonly used in organic synthesis as a protecting group for amines, while the indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. The silanolate group adds unique reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate typically involves the following steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Silanolate Group: The protected indole is then reacted with a dimethylsilanol derivative in the presence of a base to form the silanolate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in organic solvents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Various nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives with deprotected amine groups.
Substitution: Substituted silanolate derivatives with different nucleophiles.
Scientific Research Applications
Sodium (N-(Boc)-2-indolyl)dimethylsilanolate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate involves its interaction with molecular targets through the indole moiety. The Boc group provides stability and protection during reactions, while the silanolate group enhances solubility and reactivity. The compound can modulate various biochemical pathways by binding to specific receptors or enzymes, influencing cellular processes .
Comparison with Similar Compounds
N-(Boc)-2-indolylmethanol: Similar in structure but lacks the silanolate group, making it less reactive in certain substitution reactions.
N-(Boc)-2-indolylmethylamine: Contains an amine group instead of a silanolate, leading to different reactivity and applications.
N-(Boc)-2-indolylacetate: Features an ester group, which alters its chemical behavior compared to the silanolate derivative.
Uniqueness: Sodium (N-(Boc)-2-indolyl)dimethylsilanolate is unique due to the presence of the silanolate group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired .
Properties
IUPAC Name |
sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20NO3Si.Na/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18;/h6-10H,1-5H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCYALUOJYEPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20NNaO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722879 | |
| Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879904-86-6 | |
| Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)








![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)
